molecular formula C8H21NOSi2 B094654 2,2-Bis(trimethylsilyl)acetamide CAS No. 17879-45-7

2,2-Bis(trimethylsilyl)acetamide

Cat. No. B094654
CAS RN: 17879-45-7
M. Wt: 203.43 g/mol
InChI Key: NDVMCQUOSYOQMZ-UHFFFAOYSA-N
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Description

2,2-Bis(trimethylsilyl)acetamide, also known as BSA, is an organosilicon compound with the formula MeC(OSiMe3)NSiMe3 (Me = CH3). It is a colorless liquid that is soluble in diverse organic solvents, but reacts rapidly with moisture and solvents containing OH and NH groups . It is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols .


Synthesis Analysis

BSA is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base . It can also be synthesized directly from CaC2 and silylation reagents using CuBr as the catalyst .


Molecular Structure Analysis

The molecular structure of 2,2-Bis(trimethylsilyl)acetamide can be found in various chemical databases .


Chemical Reactions Analysis

The reaction of BSA with alcohols gives the corresponding trimethyl silyl ether, together with acetamide as a byproduct . Three distinct mechanistic pathways are proposed for the reactions of the reagents which explain the mild reaction conditions that can be used to achieve a number of important synthetic transformations .


Physical And Chemical Properties Analysis

2,2-Bis(trimethylsilyl)acetamide has a molar mass of 203.432 g/mol. It is a liquid with a density of 0.832 g cm^−3. It has a melting point of 24 °C and a boiling point of 71 to 73 °C at 35mmHg .

Scientific Research Applications

  • Silylation of Lipolysis Products for Gas-Liquid Chromatography : It is used for silylating lipolysates, enabling direct injection onto a gas-liquid chromatography column. This method avoids the need to convert free fatty acids to methyl esters before silylation, as silyl esters elute as sharp peaks (Tallent & Kleiman, 1968).

  • Preparative Silylation of Various Compounds : It acts as a highly reactive silyl donor, facilitating rapid and quantitative silyl-proton exchange reactions under mild conditions. This includes the silylation of amides, ureas, amino acids, hindered phenols, carboxylic acids, and enols, either as a protective measure or for preparing reactive intermediates (Klebe et al., 1966).

  • Derivatives of Acetamide Containing Difluorophosphino-Groups : This compound reacts with PF2Br to give various PF2 derivatives of acetamide, which decompose at room temperature. These derivatives are characterized by spectroscopic methods (Ebsworth et al., 1980).

  • Trimethylsilyl Derivatives of Sodium Salts of Organic Acids : It is utilized in preparing volatile derivatives of sodium salts of organic acids for gas chromatography, which helps reduce losses due to evaporation during lyophilisation (Poole et al., 1976).

  • Silylation of Poly-L-Lysine Hydrobromide for Solubility in Organic Solvents : It's used to improve the solubility of poly-L-lysine in apolar organic solvents, aiding in the formation of an interpenetrating polymer network with ultrahigh molecular weight polyethylene (Beauregard et al., 2001).

  • One-Pot Synthesis of 6-Oxopurine Ribonucleosides : It facilitates a stable system for the facile one-pot preparation of 6-oxopurine ribonucleosides, offering a method to yield specific isomers of these compounds (Dudycz & Wright, 1984).

Safety And Hazards

2,2-Bis(trimethylsilyl)acetamide is flammable and reacts violently with water. It causes burns of eyes, skin, and mucous membranes. Thermal decomposition can lead to the release of irritating gases and vapors. Containers may explode when heated. Vapors may form explosive mixtures with air .

properties

IUPAC Name

2,2-bis(trimethylsilyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NOSi2/c1-11(2,3)8(7(9)10)12(4,5)6/h8H,1-6H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVMCQUOSYOQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470929
Record name bistrimethylsilylacetamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trimethylsilyl)acetamide

CAS RN

17879-45-7
Record name bistrimethylsilylacetamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zhang, J Liu, B Gao, M Sillanpää, J Han - Journal of Hazardous Materials, 2023 - Elsevier
In this study, biochar was produced based on dehydrated excess sludge from the municipal wastewater treatment plant, which was used for catalytic ozonation of pollutants derived from …
Number of citations: 3 www.sciencedirect.com
Y Yuan, J Liu, B Gao, M Sillanpää, S Al-Farraj - Bioresource Technology, 2022 - Elsevier
This study adopted the combination of activated sludge treatment and catalytic ozonation technology to efficiently remove the high concentration of ammonia nitrogen from landfill …
Number of citations: 10 www.sciencedirect.com
Y Yuan, J Liu, B Gao, J Hao - Science of the Total Environment, 2021 - Elsevier
In order to treat the high concentration landfill leachate, ozone direct oxidation pretreatment and catalytic oxidation post-treatment coupled with anaerobic baffled membrane bioreactor (…
Number of citations: 32 www.sciencedirect.com

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